molecular formula C21H27N3O3 B2591480 N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2380060-79-5

N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B2591480
CAS No.: 2380060-79-5
M. Wt: 369.465
InChI Key: WDMNSEJVOPGINH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a pyridine moiety, and an ethoxyphenyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an etherification reaction, using an ethoxyphenyl halide and the piperidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide
  • N-(4-ethoxyphenyl)-3-{[(6-chloropyridin-2-yl)oxy]methyl}piperidine-1-carboxamide
  • N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-sulfonamide

Uniqueness

N-(4-ethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ethoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-19-11-9-18(10-12-19)23-21(25)24-13-5-7-17(14-24)15-27-20-8-4-6-16(2)22-20/h4,6,8-12,17H,3,5,7,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMNSEJVOPGINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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